![molecular formula C4H5N3O B3177863 4-Pyridazinol, 3-amino- CAS No. 25015-73-0](/img/structure/B3177863.png)
4-Pyridazinol, 3-amino-
Overview
Description
4-Pyridazinol, 3-amino-, also known as 3-Aminopyridazin-4-ol, is a chemical compound with the molecular weight of 111.1 . It is also known by its IUPAC name 3-amino-4-pyridazinol .
Molecular Structure Analysis
The InChI code for 4-Pyridazinol, 3-amino- is 1S/C4H5N3O/c5-4-3(8)1-2-6-7-4/h1-2H, (H2,5,7)(H,6,8) . This indicates that the molecule consists of 4 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
4-Pyridazinol, 3-amino- is a white to yellow solid . The compound has a molecular weight of 111.1 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Aminopyridazin-4-ol can be used as a starting material in the synthesis of various heterocyclic compounds . These compounds have diverse applications in medicinal chemistry, drug discovery, and other areas of chemical research.
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that can be synthesized from 3-Aminopyridazin-4-ol, have been described in more than 5500 references (including 2400 patents) up to date . These compounds have significant biomedical applications, including potential uses in the development of new pharmacologically active compounds .
Anti-Inflammatory Activity
Certain derivatives of 3-Aminopyridazin-4-ol, such as 4-amino-5-phenylpyrazoles, have shown appreciable anti-inflammatory activity . This suggests potential applications in the development of anti-inflammatory drugs.
Development of New Drugs
The close similarity of pyrazolo[3,4-b]pyridines to the purine bases adenine and guanine has attracted the interest of medicinal chemists . This suggests potential applications in the development of new drugs that target purine-binding proteins or enzymes.
Research and Development
As a chemical reagent, 3-Aminopyridazin-4-ol can be used in various research and development applications. For example, it can be used in the synthesis of new compounds for testing in drug discovery and development processes .
Chemical Education
The synthesis and reactions of 3-Aminopyridazin-4-ol can be used as educational examples in teaching advanced organic chemistry and medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo pyrimidine derivatives have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
For instance, pyrazolo pyrimidine derivatives have been shown to inhibit CDK2, resulting in the inhibition of cell growth .
Biochemical Pathways
The inhibition of cdk2 by similar compounds can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The inhibition of cdk2 by similar compounds can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
properties
IUPAC Name |
3-amino-1H-pyridazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-3(8)1-2-6-7-4/h1-2H,(H2,5,7)(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDOOVLHUVVIFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN=C(C1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601727 | |
Record name | 3-Aminopyridazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyridazin-4-OL | |
CAS RN |
25015-73-0 | |
Record name | 3-Amino-4-pyridazinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25015-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminopyridazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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